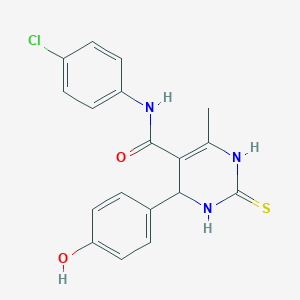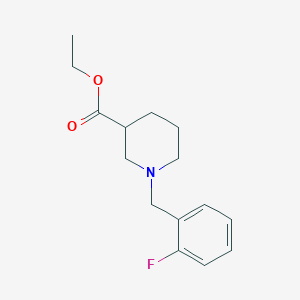![molecular formula C17H17BrClN3O3 B4931229 N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromo-2-furamide](/img/structure/B4931229.png)
N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromo-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromo-2-furamide, also known as ABF, is a synthetic compound that has been extensively researched for its potential therapeutic applications. ABF is a potent inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mécanisme D'action
The mechanism of action of N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromo-2-furamide involves the inhibition of CK2, which is a serine/threonine protein kinase that regulates various cellular processes. CK2 is overexpressed in many types of cancer, and its inhibition by this compound leads to the inhibition of cell proliferation and induction of apoptosis. Moreover, CK2 has been implicated in the regulation of inflammation and neurodegeneration, and the inhibition of CK2 by this compound has been shown to have anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a selective inhibitory effect on CK2, without affecting other protein kinases. Moreover, this compound has been shown to have a low toxicity profile and is well-tolerated in animal models. In preclinical studies, this compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against neurodegeneration. However, further research is needed to elucidate the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromo-2-furamide has several advantages for lab experiments. It is a selective inhibitor of CK2 and has a low toxicity profile, making it an ideal tool compound to study the role of CK2 in various cellular processes. Moreover, this compound is stable and can be easily synthesized in large quantities. However, this compound has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can affect its bioavailability. Moreover, this compound has a short half-life in vivo, which can limit its therapeutic potential.
Orientations Futures
There are several future directions for the research on N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromo-2-furamide. Firstly, further studies are needed to elucidate the biochemical and physiological effects of this compound, particularly in the context of cancer, inflammation, and neurodegeneration. Secondly, the development of more potent and selective CK2 inhibitors based on the structure of this compound could lead to the discovery of new therapeutic agents. Thirdly, the use of this compound as a tool compound to study the role of CK2 in various cellular processes could lead to the discovery of new signaling pathways and targets. Finally, the development of novel drug delivery systems could enhance the bioavailability and therapeutic potential of this compound.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively researched for its potential therapeutic applications. This compound is a potent inhibitor of CK2, which plays a crucial role in various cellular processes. This compound has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects in preclinical studies. Moreover, this compound has several advantages for lab experiments, including its selectivity and low toxicity profile. However, further research is needed to elucidate the biochemical and physiological effects of this compound and to develop more potent and selective CK2 inhibitors.
Méthodes De Synthèse
The synthesis of N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromo-2-furamide involves the reaction of 5-bromo-2-furoic acid with 4-(4-acetyl-1-piperazinyl)-3-chloroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds under mild conditions and gives a high yield of this compound. The purity of the synthesized this compound can be further improved by recrystallization from an appropriate solvent.
Applications De Recherche Scientifique
N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromo-2-furamide has been extensively researched for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by targeting CK2, which is overexpressed in many types of cancer. This compound has also been shown to have anti-inflammatory and neuroprotective effects in preclinical studies. Moreover, this compound has been used as a tool compound to study the role of CK2 in various cellular processes.
Propriétés
IUPAC Name |
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-5-bromofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrClN3O3/c1-11(23)21-6-8-22(9-7-21)14-3-2-12(10-13(14)19)20-17(24)15-4-5-16(18)25-15/h2-5,10H,6-9H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKKNGZUKBPKQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(O3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-[(3-{4-[(4-hydroxyphenyl)amino]-4-oxobutyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B4931156.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4931169.png)
![9-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}-9H-carbazole](/img/structure/B4931180.png)
![2-({4-allyl-5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B4931181.png)
![N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine](/img/structure/B4931184.png)

![3-[(3-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B4931208.png)
![1-(4-chlorophenyl)-2-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B4931235.png)
![(2-chloro-4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-6-ethoxyphenoxy)acetic acid](/img/structure/B4931242.png)
![ethyl 3-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B4931244.png)

![2-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}-4-methylphenol hydrochloride](/img/structure/B4931257.png)
![N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4931263.png)
